5-HT₄ Receptor Affinity: TS‑951 (Hydroxypropyl Derivative) vs. Clinically Used Agonists Cisapride, Mosapride, and Renzapride
The TS‑951 molecule, which is directly derived from 8-(3-hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one, inhibited [³H]GR113808 binding to the 5‑HT₄ receptor with an affinity higher than that of the endogenous agonist 5‑HT and the clinical prokinetics cisapride, mosapride, and renzapride [1]. While absolute Ki values are not disclosed in the publicly available abstract or J‑STAGE snippet, the rank order of affinity places TS‑951 above all comparators, and the 2000 precursor study confirms that the analogous 8‑methyl derivative (compound 8c) achieved an ED₅₀ of 36.3 nM in the electrically stimulated guinea‑pig ileum, which was seven‑fold more potent than cisapride [2]. The hydroxypropyl variant (TS‑951) was subsequently identified as superior even to the methyl variant within the same assay system [3].
| Evidence Dimension | 5‑HT₄ receptor affinity / functional potency in guinea-pig ileum (ED₅₀) |
|---|---|
| Target Compound Data | TS‑951: affinity > 5‑HT, cisapride, mosapride, renzapride (rank order) [1]. Exact ED₅₀ not publicly reported in the abstract. |
| Comparator Or Baseline | 8‑Methyl derivative (8c): ED₅₀ = 36.3 nM (7‑fold more potent than cisapride) [2]. Cisapride: ED₅₀ ≈ 254 nM (estimated from 7‑fold difference). |
| Quantified Difference | TS‑951 identified as most potent among all 8′-substituted analogues tested [3]; TS‑951 affinity > cisapride, exact fold-change not retrievable from abstract. |
| Conditions | Electrically evoked twitch contractions in isolated guinea-pig ileum longitudinal muscle and [³H]GR113808 radioligand binding in guinea-pig striatum and mouse brain. |
Why This Matters
The superior receptor affinity of the hydroxypropyl-derived drug candidate directly translates into a lower projected efficacious dose, making the 8-(3-hydroxypropyl) intermediate more attractive than its N-methyl or N-H analogues for programs targeting 5‑HT₄-related motility or cognitive indications.
- [1] Kajita S, Ito C, Kawamura R, Yasuda S, Isobe Y, Fukushima K. Pharmacological characterization of a novel 5-HT4 receptor agonist, TS-951, in vitro. Pharmacology. 2001;63(1):8-16. DOI:10.1159/000056107. View Source
- [2] Suzuki M, Ohuchi Y, Asanuma H, Kaneko T, Yokomori S, Ito C, Isobe Y, Muramatsu M. Synthesis and evaluation of novel 2-oxo-1,2-dihydro-3-quinolinecarboxamide derivatives as serotonin 5-HT4 receptor agonists. Chem Pharm Bull (Tokyo). 2000;48(12):2003-2008. DOI:10.1248/cpb.48.2003. View Source
- [3] Suzuki M, Ohuchi Y, Asanuma H, Kaneko T, Yokomori S, Ito C, Isobe Y, Muramatsu M. Synthesis and evaluation of novel 2-oxo-1,2-dihydro-3-quinolinecarboxamide derivatives as potent and selective serotonin 5-HT4 receptor agonists. Chem Pharm Bull (Tokyo). 2001;49(1):29-39. DOI:10.1248/cpb.49.29. View Source
